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Introduction

The field of tissue engineering is rapidly advancing towards the goal of creating functional,
transplantable organs. A leading strategy involves the use of decellularized organs, which
provide a native extracellular matrix (ECM) scaffold that retains the organ's intricate
architecture and vascular network. While these scaffolds are promising, significant hurdles
remain, particularly their tendency to be thrombogenic upon reperfusion with blood. Recent
studies have highlighted a novel application for Custodiol® (Histidine-Tryptophan-
Ketoglutarate, HTK) solution, traditionally used for the preservation of organs for
transplantation, in improving the hemocompatibility of these decellularized scaffolds.[1][2][3]

These application notes provide a comprehensive overview of the use of Custodiol® in the
perfusion of decellularized organs, summarizing key findings, providing detailed experimental
protocols, and exploring the potential mechanisms of action.

Core Application: Improving Hemocompatibility of
Decellularized Scaffolds

A primary challenge in the clinical translation of engineered organs is the immediate blood-
mediated inflammatory reaction and thrombosis that occurs when a decellularized scaffold is
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reperfused. The exposed ECM components, such as collagen, can activate platelets and the
coagulation cascade, leading to graft failure.

Studies have demonstrated that perfusing decellularized liver scaffolds with Custodiol®
solution significantly enhances their hemocompatibility.[1][2][3] This perfusion has been shown
to reduce the presence of proteins associated with platelet aggregation on the scaffold surface,
thereby mitigating thrombotic events upon reperfusion.[3] This pre-treatment makes the
scaffold a more viable platform for both in vivo transplantation and ex vivo recellularization
studies.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from studies evaluating
decellularization efficacy and the proteomic changes after Custodiol® perfusion.

Table 1: Efficacy of a Standard Liver Decellularization Protocol

] ] Decellularized ]
Parameter Native Liver . Efficacy
Liver Scaffold

DNA Content (ng/mg

] > 2000 <50 > 97.5% removal
dry weight)
Collagen Content _
) 0.19£0.09 1.82+1.84 Enriched
(Mg/mg dry tissue)
sGAG Content (pg/mg ) o )
High Significantly Reduced Partial Loss

dry tissue)

Data compiled from representative decellularization studies.[4] Note the enrichment of ECM
components like collagen is due to the removal of cellular material.

Table 2: Proteomic Analysis of Decellularized Liver Scaffolds
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Control Scaffold Custodiol®

Protein Category . Implication
(PBS Perfusion) Perfused Scaffold
Platelet Aggregation- ) Improved
} Enriched Reduced o
Related Proteins Hemocompatibility[3]
Coagulation Cascade Reduced
) Present Reduced o
Proteins Thrombogenicity[3]
Core ECM Proteins Structural Integrity
o Preserved Preserved o
(Collagens, Laminin) Maintained

This table is a qualitative summary based on proteomic findings reported in the literature.[3]

Experimental Protocols

This section details the protocols for organ decellularization and subsequent perfusion with
Custodiol® to improve hemocompatibility.

Protocol 1: Perfusion Decellularization of a Rat Liver

This protocol is a representative method for creating a decellularized liver scaffold.
Materials:
e Sprague-Dawley Rat (250-3009)
e Anesthesia and surgical tools
e Peristaltic pump
» Decellularization Solutions:
o 1% Sodium Dodecyl Sulfate (SDS) in deionized water
o 1% Triton X-100 in deionized water

» Wash Solution: Phosphate-Buffered Saline (PBS) containing antibiotics (100 U/mL penicillin-
streptomycin)
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e Heparinized saline
Methodology:

o Harvesting: Anesthetize the rat and perform a laparotomy to expose the liver. Cannulate the
portal vein and inferior vena cava.

e Initial Washout: Perfuse the liver via the portal vein with heparinized saline at a rate of 5
mL/min for 20 minutes to flush out blood.

o Decellularization - Detergent 1 (SDS): Switch the perfusion to 1% SDS solution. Perfuse at a
rate of 3-5 mL/min for 12-18 hours. The liver will gradually become pale and translucent.

o Wash: Perfuse the scaffold with PBS for 60 minutes to remove the SDS.

o Decellularization - Detergent 2 (Triton X-100): Perfuse the scaffold with 1% Triton X-100 for
60 minutes to remove any remaining cellular debris and lipids.

o Final Wash: Perform a final extensive wash by perfusing with sterile PBS for 24-48 hours to
ensure complete removal of detergents.

 Verification: Confirm successful decellularization by histological analysis (H&E and DAPI
staining) and DNA quantification to ensure DNA content is below 50 ng per mg of dry ECM
weight.[2]

Protocol 2: Custodiol® Perfusion for Enhanced
Hemocompatibility

This protocol describes the post-decellularization treatment with Custodiol®.
Materials:

¢ Decellularized liver scaffold (from Protocol 1)

e Custodiol® HTK Solution, cooled to 4°C

 Peristaltic pump
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 Sterile tubing and connectors
Methodology:

o Setup: Place the sterile decellularized liver scaffold in a sterile perfusion chamber. Connect
the portal vein cannula to the peristaltic pump using sterile tubing.

e Custodiol® Perfusion: Perfuse the scaffold with cold (4°C) Custodiol® solution at a low
flow rate (e.g., 1-3 mL/min) for 60-120 minutes.[2] This step replaces the PBS within the
scaffold's vascular network and allows the components of Custodiol® to interact with the
ECM.

o Storage/Use: The Custodiol®-perfused scaffold can then be stored in Custodiol® at 4°C
for a short period before recellularization or transplantation experiments. This process has
been shown to be a critical step to promote the preservation and extend the lifespan of the
liver scaffold.[2]

Visualizations: Workflows and Pathways
Experimental Workflow

The following diagram illustrates the overall workflow from organ harvesting to the creation of a
hemocompatible scaffold using Custodiol®.
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Caption: Workflow for creating a hemocompatible decellularized scaffold.
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Proposed Mechanism of Action

The precise mechanisms by which Custodiol® improves the hemocompatibility of
decellularized scaffolds are still under investigation. However, based on the known functions of
its components, a plausible signaling pathway can be proposed. The key components,
Histidine and Tryptophan, likely play a crucial role in stabilizing the exposed ECM proteins and

masking thrombogenic sites.
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Caption: Proposed mechanism for Custodiol's effect on ECM thrombogenicity.
Mechanism Explanation:

o Problem: After decellularization, ECM proteins like collagen and fibronectin are exposed.
These proteins contain sites that can trigger platelet adhesion and activation, initiating the

coagulation cascade.[5]
e Custodiol's Role:

o Histidine: As a potent buffer, histidine can maintain a physiological pH at the scaffold
surface, which may be crucial for maintaining the native, non-thrombogenic conformation
of ECM proteins.[6] Histidine can also engage in low-affinity interactions with proteins,
potentially masking some binding sites.[7][8]
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o Tryptophan: This amino acid is known to stabilize protein structures.[6] It can interact with
and shield exposed hydrophobic regions on proteins like collagen, which might otherwise
become sites for platelet activation.[9][10]

Outcome: By stabilizing the ECM protein conformation and masking active sites, the
components of Custodiol® reduce the scaffold's ability to activate platelets. This leads to
improved hemocompatibility and reduced thrombogenicity, a critical step towards the clinical
application of bioengineered organs.[3]

Conclusion

The application of Custodiol® perfusion to decellularized organ scaffolds represents a

significant and innovative step in addressing the critical challenge of hemocompatibility. By

leveraging a well-established and clinically approved organ preservation solution, researchers

can create a more viable and less thrombogenic scaffold for tissue engineering and

regenerative medicine. The protocols and data presented here provide a foundation for

laboratories to incorporate this promising technique into their research workflows, accelerating

the development of functional, transplantable bioengineered organs. Further research is

warranted to fully elucidate the quantitative effects on ECM composition and the precise

molecular interactions at play.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://eprints.whiterose.ac.uk/id/eprint/205542/1/s12014-023-09440-x.pdf
https://pubmed.ncbi.nlm.nih.gov/26051322/
https://pubmed.ncbi.nlm.nih.gov/26051322/
https://www.researchgate.net/publication/235773481_The_multiple_roles_of_histidine_in_protein_interactions
https://pmc.ncbi.nlm.nih.gov/articles/PMC12346839/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12346839/
https://pubmed.ncbi.nlm.nih.gov/8906257/
https://pubmed.ncbi.nlm.nih.gov/8906257/
https://www.benchchem.com/product/b12649038#application-of-custodiol-in-decellularized-organ-perfusion-studies
https://www.benchchem.com/product/b12649038#application-of-custodiol-in-decellularized-organ-perfusion-studies
https://www.benchchem.com/product/b12649038#application-of-custodiol-in-decellularized-organ-perfusion-studies
https://www.benchchem.com/product/b12649038#application-of-custodiol-in-decellularized-organ-perfusion-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12649038?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12649038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

